[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250762
InChI: InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride

CAS No.:

Cat. No.: VC18250762

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride -

Specification

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 1-naphthalen-2-ylethylhydrazine;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H
Standard InChI Key XCWQPXVFAKTMCU-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=CC=CC=C2C=C1)NN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is a hydrochlorinated derivative of the parent hydrazine compound. The IUPAC name reflects its naphthalen-2-yl substituent attached to an ethylhydrazine backbone, protonated with hydrochloric acid . Its molecular formula C12H15ClN2\text{C}_{12}\text{H}_{15}\text{ClN}_2 corresponds to a molar mass of 230.71 g/mol. The compound’s European Community (EC) number, 955-061-4, facilitates regulatory tracking and commercial identification .

Structural Elucidation

While direct crystallographic data for this compound is limited, analogous naphthalene derivatives, such as 2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one, provide insights into structural trends. X-ray diffraction studies of related compounds reveal bond lengths and angles consistent with aromatic naphthalene systems (C–C: 1.38–1.42 Å) and tetrahedral geometries around nitrogen atoms in hydrazine moieties . The hydrochloride group likely forms ionic interactions with the hydrazine’s protonated nitrogen, stabilizing the crystalline lattice .

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number2731009-34-8
EC Number955-061-4
Molecular FormulaC12H15ClN2\text{C}_{12}\text{H}_{15}\text{ClN}_2
Molar Mass230.71 g/mol
GHS Hazard CodesH302, H312, H315, H319, H332, H335

Synthesis and Optimization

Alkylation and Catalytic Strategies

The preparation of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride shares methodological parallels with naphthyl ethylene diamine hydrochloride synthesis. A patented approach involves alkylation of bromonaphthalene with ethylene diamine using basic cupric carbonate (CuCO3Cu(OH)2\text{CuCO}_3\cdot\text{Cu(OH)}_2) as a catalyst . This method replaces traditional copper powder or oxide catalysts, reducing costs by 33% and enhancing solubility in acidic media, which shortens reaction times by approximately 50% .

Reaction conditions typically involve refluxing bromonaphthalene and ethylene diamine in a 1:1–2 molar ratio at 100–115°C for 5–8 hours, followed by cooling to 70–80°C . Post-reaction purification employs organic solvents like benzene or ethanol, with final hydrochloride formation achieved via crystallization in hydrochloric acid (4–8 M) .

Yield and Efficiency

Optimized protocols report yields exceeding 75%, with excess ethylene diamine recovery through underpressure distillation . The use of basic cupric carbonate improves catalytic efficiency, reducing raw material consumption by 25% compared to conventional methods .

Physicochemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related naphthalene-hydrazine derivatives reveals distinct aromatic proton signals in the δ\delta7.2–8.1 ppm range and hydrazine N–H protons near δ\delta2.5–3.5 ppm . Infrared (IR) spectra typically show N–H stretches at 3300–3400 cm1^{-1} and C–Cl vibrations at 600–800 cm1^{-1} .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Though direct pharmacological data for [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is sparse, structurally related isoindolinone derivatives are pivotal in synthesizing antidiabetic agents (e.g., Aspernidine A/B) and histone deacetylase inhibitors . The compound’s hydrazine group may facilitate Schiff base formation, enabling conjugation with carbonyl-containing bioactive molecules .

Materials Science

Naphthalene-based hydrazines are explored as ligands in transition metal complexes for catalytic applications. Their aromatic systems and lone electron pairs on nitrogen atoms enable coordination with metals like copper and palladium, relevant in cross-coupling reactions .

Hazard CodeDescriptionPrecautionary Measure
H302Harmful if swallowedAvoid eating/drinking in lab
H312Harmful in contact with skinWear protective gloves/clothing
H315Causes skin irritationWash skin thoroughly after handling
H319Causes serious eye irritationUse face shield or goggles
H332Harmful if inhaledUse local exhaust ventilation
H335May cause respiratory irritationMonitor air quality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator